molecular formula C17H16N6S B5506847 N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5506847
M. Wt: 336.4 g/mol
InChI Key: UXOOMYLGTNSELV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, including ring closure reactions, nitration, chlorination, amination, and hydrogenation processes. For example, Suzuki et al. (1992) described the synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives through a series of consecutive reactions starting from 5-substituted 1,3,4-thiadiazol-2-amines (Suzuki et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds often features intricate arrangements of nitrogen, sulfur, and carbon atoms, contributing to their unique chemical properties and biological activities. The structural confirmation of these compounds can be achieved through methods such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was determined, shedding light on its potential interactions and reactivity patterns (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Compounds within this chemical class can undergo various chemical reactions, including cyclization, alkylation, and amidation, which are crucial for modifying their chemical properties and enhancing their biological activities. For example, reactions involving ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one demonstrate the reactivity of the thiadiazolo[3,2-a]pyrimidine core in synthesizing derivatives with potentially different properties (Kukaniev et al., 1998).

Scientific Research Applications

Antitrypanosomal Activity

Pyrazolo[1,5-a]pyrimidines, including compounds related to N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been found to have significant antitrypanosomal activity. These compounds are analogs of purine and act as antimetabolites in purine biochemical reactions, making them of pharmaceutical interest for potential treatments against trypanosomiasis (Abdelriheem, Zaki, & Abdelhamid, 2017).

Anticancer and Antimicrobial Properties

Enaminones derived from N-arylpyrazole, which are structurally related to the mentioned compound, have shown promise in synthesizing derivatives with significant antitumor and antimicrobial activities. These derivatives have been shown to inhibit the growth of specific cancer cell lines and possess antimicrobial properties (Riyadh, 2011).

Insecticidal Activity

Innovative heterocycles incorporating a thiadiazole moiety, like the mentioned compound, have been synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research demonstrates potential agricultural applications of these compounds (Fadda et al., 2017).

Phosphodiesterase Inhibition

Compounds structurally similar to N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been found to be specific inhibitors of cyclic GMP phosphodiesterase. This suggests potential for developing new therapeutics targeting cardiovascular diseases (Dumaitre & Dodic, 1996).

Anti-Inflammatory Properties

Certain pyrazolo[1,5-a]pyrimidines have shown anti-inflammatory properties without ulcerogenic activity. This indicates a potential for the development of safer nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Future Directions

The future directions for research on “N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could include further exploration of their biological activities, optimization of their synthesis, and investigation of their mechanisms of action .

properties

IUPAC Name

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6S/c1-12-21-22-17(24-12)8-9-18-16-11-14(13-5-3-2-4-6-13)20-15-7-10-19-23(15)16/h2-7,10-11,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOMYLGTNSELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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